molecular formula C18H21Cl2NO4 B5264623 4-[[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride

4-[[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B5264623
M. Wt: 386.3 g/mol
InChI Key: SDRHIDCTCCEDHD-UHFFFAOYSA-N
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Description

4-[[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps, including the formation of the substituted phenyl group and its subsequent attachment to the benzoic acid moiety. Common synthetic routes may involve:

    Formation of the substituted phenyl group: This step may involve the chlorination, ethoxylation, and methoxylation of a phenyl ring.

    Attachment to benzoic acid: The substituted phenyl group is then attached to the benzoic acid moiety through an amine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro, ethoxy, and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

4-[[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)benzoic acid
  • 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

4-[[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[[(3-chloro-4-ethoxy-5-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4.ClH/c1-3-24-17-15(19)8-13(9-16(17)23-2)11-20-10-12-4-6-14(7-5-12)18(21)22;/h4-9,20H,3,10-11H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRHIDCTCCEDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCC2=CC=C(C=C2)C(=O)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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